The mechanism of action of 3-(4-Chlorobenzyl)-5-(4-ethoxybenzylidene)-2,4-imidazolidinedione was investigated specifically for its potential as an ERK docking domain inhibitor. [, ] It is believed to target the groove between the common docking (CD) and ED domains of ERK, potentially inhibiting the proliferation of melanoma cells with active ERK signaling. [, ]
CAS No.: 11006-78-3
CAS No.:
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9
CAS No.: 62332-76-7